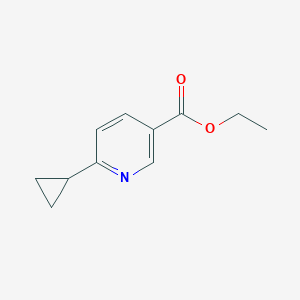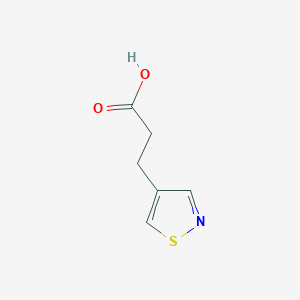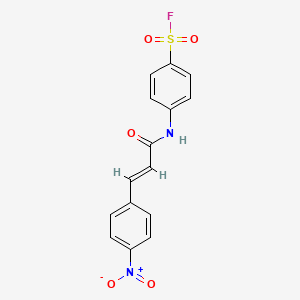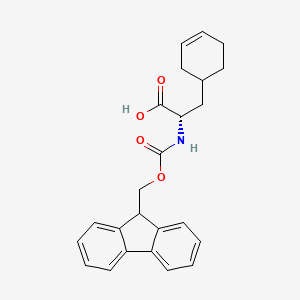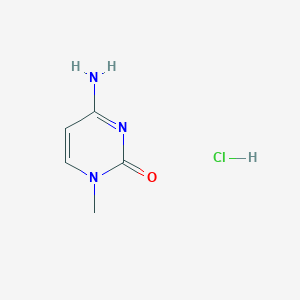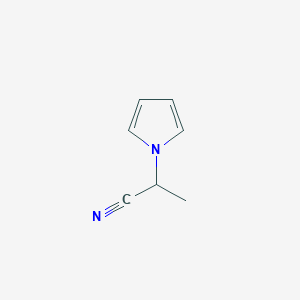
2,2'-(3-(pyridin-4-yl)-1H-pyrazole-1,4-diyl)diacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(3-(pyridin-4-yl)-1H-pyrazole-1,4-diyl)diacetonitrile is a heterocyclic compound featuring a pyrazole ring fused with a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3-(pyridin-4-yl)-1H-pyrazole-1,4-diyl)diacetonitrile typically involves the reaction of pyridine derivatives with pyrazole intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(3-(pyridin-4-yl)-1H-pyrazole-1,4-diyl)diacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,2’-(3-(pyridin-4-yl)-1H-pyrazole-1,4-diyl)diacetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role as a potential therapeutic agent targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2,2’-(3-(pyridin-4-yl)-1H-pyrazole-1,4-diyl)diacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions can trigger various cellular pathways, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activities.
Pyrazoline derivatives: Exhibiting a range of biological activities, including antimicrobial and anticancer properties.
2-(3-cyano-6-(thiophen-2-yl)-4,4-bipyridin-2-yloxy)acetohydrazide: Studied for its antitumor activity.
Uniqueness
2,2’-(3-(pyridin-4-yl)-1H-pyrazole-1,4-diyl)diacetonitrile stands out due to its unique combination of a pyrazole and pyridine ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H9N5 |
|---|---|
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
2-[1-(cyanomethyl)-3-pyridin-4-ylpyrazol-4-yl]acetonitrile |
InChI |
InChI=1S/C12H9N5/c13-4-1-11-9-17(8-5-14)16-12(11)10-2-6-15-7-3-10/h2-3,6-7,9H,1,8H2 |
InChI-Schlüssel |
OPWVTDPISMCWNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=NN(C=C2CC#N)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


